molecular formula C13H41NO13 B14057198 2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate

2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate

Cat. No.: B14057198
M. Wt: 419.46 g/mol
InChI Key: DWIJRJZGFHAKBY-UHFFFAOYSA-N
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Description

Boc-D-Chg-OH, also known as Boc-D-α-cyclohexylglycine, is a compound with the empirical formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in peptide synthesis as a protected form of D-α-cyclohexylglycine, which is an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-α-cyclohexylglycine typically involves the protection of the amino group of D-α-cyclohexylglycine with a tert-butyloxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of Boc-D-α-cyclohexylglycine follows similar synthetic routes but on a larger scale. The use of efficient and scalable methods, such as continuous flow reactors, can enhance the production yield and purity of the compound. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Boc-D-α-cyclohexylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected D-α-cyclohexylglycine and its various substituted derivatives, depending on the reagents used.

Scientific Research Applications

Boc-D-α-cyclohexylglycine is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-D-α-cyclohexylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-α-cyclohexylglycine: The L-enantiomer of Boc-D-α-cyclohexylglycine.

    Boc-D-phenylglycine: Another Boc-protected amino acid with a phenyl group instead of a cyclohexyl group.

    Boc-D-alanine: A simpler Boc-protected amino acid with a methyl group.

Uniqueness

Boc-D-α-cyclohexylglycine is unique due to its cyclohexyl group, which imparts distinct steric and hydrophobic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C13H41NO13

Molecular Weight

419.46 g/mol

IUPAC Name

2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate

InChI

InChI=1S/C13H23NO4.9H2O/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;;;;;;;;;/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);9*1H2

InChI Key

DWIJRJZGFHAKBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

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